molecular formula C12H9F3N2O3S B1393529 4-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide CAS No. 1257535-17-3

4-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide

Cat. No. B1393529
CAS RN: 1257535-17-3
M. Wt: 318.27 g/mol
InChI Key: ZAYPIQKGAVDLTK-UHFFFAOYSA-N
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Description

4-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide, also known as TFMPySA, is a novel compound that has attracted a lot of attention in scientific research due to its unique chemical properties and potential applications in various fields. It belongs to the class of organic compounds known as 4-benzylpiperidines .


Synthesis Analysis

The synthesis of trifluoromethylpyridines, such as TFMPySA, is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular formula of TFMPySA is C12H9F3N2O3S, and it has a molecular weight of 318.27 g/mol . It contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .


Chemical Reactions Analysis

TFMPySA belongs to the class of organic compounds known as 4-benzylpiperidines. These are organic compounds containing a benzyl group attached to the 4-position of a piperidine .


Physical And Chemical Properties Analysis

TFMPySA has a molecular weight of 318.27 g/mol . The presence of a fluorine atom and a carbon-containing pyridine in its structure are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Scientific Research Applications

Synthesis and Structural Characterization in Medicinal Chemistry

  • Benzenesulfonamide derivatives, including compounds structurally related to 4-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide, have been synthesized and evaluated for their potential as HIV-1 inhibitors and other medicinal applications. For example, Cheng De-ju (2015) discussed the synthesis of methylbenzenesulfonamide CCR5 antagonists, highlighting their potential use in drug development for HIV-1 infection prevention (Cheng, 2015).

Photophysicochemical Properties

  • Research by Gülen Atiye Öncül et al. (2021) explored the synthesis, characterization, and photophysical and photochemical properties of Zinc(II) Phthalocyanine with benzenesulfonamide derivatives. These compounds have been noted for their potential applications in photocatalytic processes (Öncül et al., 2021).

Potential in Photodynamic Therapy

  • The same study by Gülen Atiye Öncül et al. (2022) also highlighted the potential use of zinc(II) phthalocyanine substituted with benzenesulfonamide units in photodynamic therapy, an alternative therapy for cancer treatment, due to its favorable fluorescence and photostability characteristics (Öncül et al., 2022).

Electrochemical Applications

  • Mari´a L. Dura´n et al. (1997) explored the electrochemical synthesis and crystal structures of compounds with benzenesulfonamide, potentially opening avenues for their use in electrochemical applications (Dura´n et al., 1997).

Antimicrobial Potential

  • Navneet Chandak et al. (2013) investigated the synthesis and biological evaluation of pyrazolo[3,4-b]pyridines bearing benzenesulfonamide and trifluoromethyl moieties, demonstrating their antimicrobial potential against various bacterial strains (Chandak et al., 2013).

Anticancer Activity

  • M. Ghorab and M. Al-Said (2012) synthesized and evaluated a series of 4-[2-amino-3-cyano-5-oxo-4-substitutedaryl-4H-indeno[1,2-b]pyridin-1-(5H)-yl]benzenesulfonamide derivatives for their in vitro anticancer activity, particularly against breast cancer cell lines (Ghorab & Al-Said, 2012).

Future Directions

Trifluoromethylpyridine (TFMP) and its intermediates, such as TFMPySA, have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, the demand for TFMP derivatives, including TFMPySA, is expected to increase steadily in the future .

properties

IUPAC Name

4-[4-(trifluoromethyl)pyridin-2-yl]oxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O3S/c13-12(14,15)8-5-6-17-11(7-8)20-9-1-3-10(4-2-9)21(16,18)19/h1-7H,(H2,16,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAYPIQKGAVDLTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=NC=CC(=C2)C(F)(F)F)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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